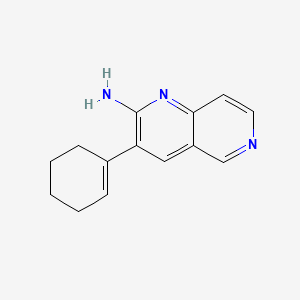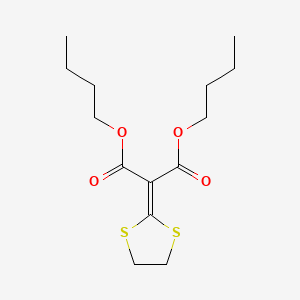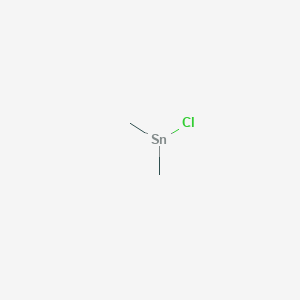
S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with a unique structure that includes a pyridine ring, a butyl chain, and a thiosulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the preparation of the 5-chloro-2-pyridyloxy butylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under controlled conditions to yield the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted pyridine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical assays.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thiosulfate group can participate in redox reactions, influencing cellular processes. The pyridine ring can interact with nucleic acids, affecting gene expression and regulation.
Comparaison Avec Des Composés Similaires
- S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen sulfate
- S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen phosphate
Comparison: Compared to its similar compounds, S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The thiosulfate group can participate in redox reactions, which is not possible with the sulfate or phosphate analogs.
Propriétés
Numéro CAS |
41287-00-7 |
|---|---|
Formule moléculaire |
C11H17ClN2O4S2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
5-chloro-2-[4-(2-sulfosulfanylethylamino)butoxy]pyridine |
InChI |
InChI=1S/C11H17ClN2O4S2/c12-10-3-4-11(14-9-10)18-7-2-1-5-13-6-8-19-20(15,16)17/h3-4,9,13H,1-2,5-8H2,(H,15,16,17) |
Clé InChI |
FQGLMGYMTSCAPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)OCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)








![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)
